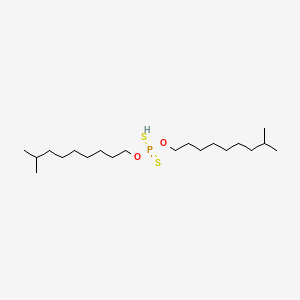
Phosphorodithioic acid, O,O-diisodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diisodecyl ester: is a chemical compound with the molecular formula C20H43O2PS2. It belongs to the class of dialkyl dithiophosphates, which are widely used as additives in lubricants and as intermediates in the synthesis of other chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorodithioic acid, O,O-diisodecyl ester can be synthesized through the reaction of phosphorus pentasulfide with isodecyl alcohol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester. The general reaction is as follows:
P2S5+4R-OH→2(RO)2P(S)SH+H2S
where R represents the isodecyl group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and isodecyl alcohol are mixed under controlled conditions. The reaction is monitored to ensure complete conversion and high yield of the ester. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorodithioic acid, O,O-diisodecyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphorodithioic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Phosphorodithioic acid derivatives.
Substitution Products: Various substituted phosphorodithioic acid esters.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diisodecyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of phosphorodithioic acid, O,O-diisodecyl ester involves its interaction with metal surfaces and enzymes. The ester forms a protective layer on metal surfaces, reducing friction and wear. In biological systems, it can interact with enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O,O-dimethyl ester
- Phosphorodithioic acid, O,O-diisobutyl ester
Comparison: Phosphorodithioic acid, O,O-diisodecyl ester is unique due to its longer alkyl chain, which provides better solubility in non-polar solvents and enhances its performance as a lubricant additive. Compared to its shorter-chain counterparts, it offers improved thermal stability and reduced volatility, making it more suitable for high-temperature applications .
Propriétés
Numéro CAS |
28631-44-9 |
|---|---|
Formule moléculaire |
C20H43O2PS2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
bis(8-methylnonoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H43O2PS2/c1-19(2)15-11-7-5-9-13-17-21-23(24,25)22-18-14-10-6-8-12-16-20(3)4/h19-20H,5-18H2,1-4H3,(H,24,25) |
Clé InChI |
KURZBXWWTUWWGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOP(=S)(OCCCCCCCC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)






